Z433927330

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

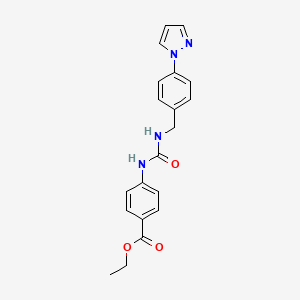

ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKHINHCUELQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z433927330: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z433927330 is a potent and selective small-molecule inhibitor of Aquaporin-7 (AQP7), a channel protein pivotal in glycerol and water transport across cell membranes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects, binding characteristics, and impact on cellular signaling pathways. This guide synthesizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of its molecular interactions and downstream cellular consequences.

Core Mechanism of Action: Inhibition of Aquaporin-7

This compound exerts its primary effect through the direct inhibition of Aquaporin-7 (AQP7). It also demonstrates inhibitory activity against other aquaglyceroporins, namely AQP3 and AQP9, albeit with lower potency.[1] The inhibitory action of this compound has been characterized by its ability to block the permeability of both water and glycerol through these channels.[2]

Binding and Structural Insights

Cryo-electron microscopy studies have revealed that this compound binds to the endofacial (cytoplasmic) side of the human AQP7 channel.[3][4] The inhibitor lodges itself within the glycerol channel, with its ethyl-benzoate group situated near the conserved NPA (Asn-Pro-Ala) motifs. The binding site is further defined by its proximity to the aromatic/arginine (ar/R) constriction region of the pore, a critical area for substrate selectivity.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various mouse aquaporin isoforms has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Isoform (Mouse) | IC50 (µM) | Reference |

| AQP7 | ~0.2 | |

| AQP3 | ~0.7 | |

| AQP9 | ~1.1 |

Table 1: Inhibitory potency (IC50) of this compound against mouse aquaporin isoforms.

Impact on Cellular Signaling Pathways in Cancer

Inhibition of AQP7 by this compound has been shown to impact key signaling pathways implicated in cancer progression, particularly in breast cancer and acute promyelocytic leukemia. The disruption of glycerol transport, a key function of AQP7, leads to alterations in cellular metabolism and stress responses, which in turn affects downstream signaling cascades.

PI3K/Akt/mTOR and p38 MAPK Signaling

Research has indicated that reduced AQP7 expression or function can lead to changes in the PI3K/Akt/mTOR and p38 MAPK signaling pathways. Specifically, decreased AQP7 activity has been associated with an increase in phospho-mTOR signaling, potentially rendering cancer cells more susceptible to mTOR inhibitors. Conversely, active AQP7 and high intracellular glycerol levels are linked to increased p38 signaling and oxidative stress tolerance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Aquaporin Permeability Assays

This technique is used to measure the rapid movement of water and glycerol across cell membranes.

-

Principle: Cells or proteoliposomes expressing the aquaporin of interest are rapidly mixed with a hyperosmotic solution, causing water efflux and cell shrinkage. This change in cell volume is detected as an increase in scattered light intensity. For glycerol permeability, cells are exposed to a hyperosmotic glycerol solution, leading to initial water efflux (shrinkage) followed by glycerol and water influx (swelling), which is tracked by changes in light scattering.

-

Experimental Workflow:

-

Detailed Protocol (CHO-K1 cells expressing AQP7):

-

Cell Culture: Culture CHO-K1 cells stably expressing the aquaporin of interest in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Preparation: Harvest sub-confluent cells using a non-enzymatic cell dissociation solution. Wash the cells with an isotonic buffer (e.g., PBS) and resuspend to a final concentration of approximately 2 x 10^6 cells/mL in the same buffer.

-

Inhibitor Incubation: For inhibitor studies, pre-incubate the cell suspension with this compound at the desired concentration for 15-30 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow apparatus with the cell suspension and the other with the hyperosmotic solution (e.g., isotonic buffer supplemented with 200 mM sucrose for water permeability, or 200 mM glycerol for glycerol permeability).

-

Initiate rapid mixing. The change in cell volume is monitored by measuring the intensity of scattered light at a 90° angle using a 530 nm wavelength light source.

-

Record the data for a sufficient duration to capture the complete kinetic curve (typically a few seconds for water permeability and longer for glycerol).

-

-

Data Analysis: Fit the kinetic trace of light scattering intensity versus time to a single exponential function to determine the rate constant (k). The osmotic water permeability coefficient (Pf) or glycerol permeability coefficient (Pgly) is then calculated from this rate constant, taking into account the cell surface area-to-volume ratio.

-

This cell-free assay provides a more controlled system for studying aquaporin function.

-

Principle: Purified aquaporin protein is reconstituted into lipid vesicles (liposomes) containing a fluorescent dye. When these proteoliposomes are exposed to a hypo-osmotic buffer, water influx causes them to swell, leading to a decrease in the concentration of the internal dye and a change in its fluorescence.

-

Protocol Outline:

-

Prepare liposomes from a mixture of lipids (e.g., E. coli polar lipids).

-

Solubilize the liposomes and the purified AQP7 protein with a detergent (e.g., octyl glucoside).

-

Mix the solubilized lipids and protein and remove the detergent by dialysis to allow the formation of proteoliposomes.

-

The proteoliposomes are then subjected to an osmotic gradient in a stopped-flow device, and the change in fluorescence is measured over time.

-

Cell Viability and Proliferation Assays

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells, such as the NB4 acute promyelocytic leukemia cell line.

-

Principle: Trypan blue is a vital stain that can only enter cells with compromised cell membranes. Therefore, viable cells exclude the dye and remain unstained, while non-viable cells are stained blue.

-

Detailed Protocol (NB4 cells):

-

Cell Culture: Culture NB4 suspension cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.

-

Treatment: Seed NB4 cells at a density of 0.2 x 10^6 cells/mL in a multi-well plate. Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Counting:

-

At each time point, gently resuspend the cells and take a small aliquot.

-

Mix the cell suspension with a 0.4% trypan blue solution in a 1:1 ratio.

-

Load the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

-

-

Data Analysis: Calculate the cell concentration (cells/mL) and the percentage of viable cells. Plot cell number versus time to determine the effect on proliferation.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of AQP7. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it a suitable probe for dissecting the contributions of aquaglyceroporin-mediated transport to cellular processes such as metabolism and signaling. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of this compound and the therapeutic potential of AQP7 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mpinat.mpg.de [mpinat.mpg.de]

- 4. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and this compound in Treating Breast Cancer [mdpi.com]

An In-depth Technical Guide to Z433927330: A Potent Aquaporin-7 Inhibitor

This technical guide provides a comprehensive overview of the chemical compound Z433927330, focusing on its chemical structure, biological activity, and its application in scientific research. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a small molecule identified as a potent and selective inhibitor of Aquaporin-7 (AQP7).[1][2][3][4][5] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 4-(3-(4-(1H-pyrazol-1-yl)benzyl)ureido)benzoate |

| CAS Number | 1005883-72-6 |

| Molecular Formula | C₂₀H₂₀N₄O₃ |

| Molecular Weight | 364.41 g/mol |

| SMILES | O=C(OCC)C1=CC=C(NC(NCC2=CC=C(N3N=CC=C3)C=C2)=O)C=C1 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | >98% |

The chemical structure of this compound is characterized by a central urea linkage connecting a 4-(1H-pyrazol-1-yl)benzyl group and an ethyl benzoate group. This structure is crucial for its inhibitory activity.

Figure 1: Conceptual diagram of the key chemical moieties of this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of aquaglyceroporins, a subfamily of aquaporins that transport both water and small solutes like glycerol. It shows high selectivity for AQP7.

Inhibitory Activity:

| Target | IC₅₀ | Species | Notes |

| AQP7 | ~0.2 µM | Mouse | Potent and efficacious inhibition of water permeability. |

| AQP3 | ~0.7-0.9 µM | Mouse | Partial inhibitor. |

| AQP9 | ~1.1 µM | Mouse | |

| Glycerol Permeability | ~0.6 µM | - |

Cytotoxicity:

| Cell Line | IC₅₀ | Species |

| 4T1 (Breast Cancer) | 16.6 µM | Mouse |

| PyMT (Breast Cancer) | 25 µM | Mouse |

| AU565 (Breast Cancer) | - | Human |

| HepG2 (Liver) | 60 µM | Human |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by binding to the endofacial (cytoplasmic) side of the AQP7 channel. This binding obstructs the pore, thereby blocking the transport of water, glycerol, and other small solutes like hydrogen peroxide (H₂O₂). The transport of H₂O₂, a key signaling molecule, through aquaglyceroporins can modulate various cellular signaling pathways. By inhibiting AQP7, this compound can interfere with these pathways, which has implications for conditions where AQP7 is implicated, such as cancer. For instance, AQP7 is involved in metabolic and signaling responses to cellular stress, and its inhibition can affect cancer cell proliferation.

Figure 2: Simplified signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological effects of this compound. Below are summaries of key experimental procedures.

4.1. Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available reagents.

-

Carbamate Formation: Ethyl 4-aminobenzoate is treated with phenyl chloroformate to yield the corresponding carbamate. This reaction typically proceeds with high yield (e.g., 80%).

-

Acylation: The resulting carbamate is then used to acylate 4-(1H-pyrazol-1-yl)benzylamine, which produces this compound. This final step has been reported with a yield of 73%.

4.2. In Vitro Cell Viability and IC₅₀ Determination

This protocol is used to assess the cytotoxic effects of this compound on different cell lines.

-

Cell Seeding: 5,000 cells are seeded into each well of a white flat-bottom 96-well plate.

-

Incubation: The plates are incubated overnight to allow the cells to adhere.

-

Treatment: Cells are treated with varying concentrations of this compound (typically from 0 to a maximum concentration, e.g., 40 µM) for 72 hours.

-

Viability Assay: Cell viability is measured using a suitable assay, such as the XTT assay, according to the manufacturer's instructions.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Figure 3: Experimental workflow for determining the in vitro IC₅₀ of this compound.

4.3. Trypan Blue Proliferation Assay

This assay is used to monitor the effect of this compound on cell proliferation over time.

-

Cell Seeding: 15,000 cells are seeded per well in a 96-well plate.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 1,000x), which is then diluted in cell culture media to the desired final concentrations (e.g., 5 and 10 µM). A DMSO control is also prepared.

-

Treatment: The diluted compound or DMSO control is added to the cells. The final DMSO concentration should be kept low (e.g., 0.1%).

-

Cell Counting: Live cells are counted using trypan blue exclusion at the time of seeding and then monitored daily for a period of, for example, 4 days.

In Vivo Studies

For in vivo experiments, this compound has been formulated in a vehicle of 10% DMSO and 90% corn oil. It has been administered intraperitoneally at doses of 15 or 25 mg/kg on a weekly or biweekly schedule in mouse models of breast cancer. These studies have investigated its effects on tumor growth and metastasis.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of aquaporin-7. Its high potency and selectivity make it suitable for investigating AQP7-mediated processes in various cellular contexts, including cancer biology and metabolism. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of AQP7 inhibition. As with any experimental compound, appropriate controls and validation are essential for robust and reproducible results.

References

Z433927330 discovery and synthesis

An extensive search has been conducted for the identifier "Z433927330" across multiple scientific and chemical databases. The search yielded no results for any known compound, molecule, or research project with this designation.

This suggests that "this compound" may be one of the following:

-

An internal or proprietary code that is not publicly disclosed.

-

A placeholder identifier.

-

A misinterpretation or typographical error of a valid identifier.

Due to the lack of any available information, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and synthesis of "this compound" as requested. The core requirements, including data presentation, experimental protocols, and visualizations, cannot be fulfilled without a valid subject.

To proceed, please provide a valid, publicly known identifier for a compound or research topic of interest. Upon receiving a valid topic, a comprehensive technical guide will be generated that adheres to all the specified requirements.

Navigating the Solubility Landscape of Z433927330 in DMSO: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility of Z433927330 in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of Aquaporin-7 (AQP7), with secondary activity against AQP3 and AQP9, making it a valuable tool for studying the physiological and pathological roles of these aquaglyceroporins.[1][2] Understanding its solubility in DMSO, a common solvent for compound storage and screening, is paramount for accurate and reproducible experimental outcomes.

Quantitative Solubility Data: A Comparative Analysis

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. For this compound, publicly available data from various suppliers shows a notable discrepancy, underscoring the importance of independent verification. The reported solubility values in DMSO are summarized below.

| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |

| Selleck Chemicals | 73 | 200.32 | Recommends using fresh DMSO as it is moisture-absorbing, which can reduce solubility.[2] |

| TargetMol | 280 | 768.39 | Recommends sonication to aid dissolution.[3] |

This significant variation in reported solubility highlights the need for a standardized and rigorously controlled experimental protocol to determine the precise solubility of this compound for specific research applications.

Mechanism of Action: Inhibition of Aquaporin-7

This compound exerts its biological effects by inhibiting the function of aquaporins, particularly AQP7. Aquaporins are integral membrane proteins that facilitate the transport of water and small solutes, such as glycerol, across cell membranes. AQP7 is an aquaglyceroporin, meaning it transports both water and glycerol. By blocking the AQP7 channel, this compound inhibits the transmembrane flux of glycerol.[4] This mechanism is of significant interest in various research areas, including metabolism and oncology, as altered glycerol transport has been implicated in several disease states. The inhibitory effect of this compound on AQP7-mediated transport is depicted in the signaling pathway diagram below.

Experimental Protocols for Solubility Determination in DMSO

To address the discrepancies in reported solubility and to provide a standardized approach, the following detailed protocols for determining both the kinetic and thermodynamic solubility of this compound in DMSO are provided.

Experimental Workflow Overview

The general workflow for determining the solubility of a compound in DMSO involves several key steps, from sample preparation to data analysis. This process is outlined in the diagram below.

Protocol 1: Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer. This is often more relevant for high-throughput screening applications.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipette

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure complete dissolution, using sonication if necessary.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO dilution to wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation and Mixing: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, inspect the wells visually or with a microscope for the presence of precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation.

Protocol 2: Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. This is a more accurate measure of a compound's intrinsic solubility.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing anhydrous DMSO.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Prepare a series of known concentrations of this compound in DMSO to serve as a standard curve. Analyze both the standards and the saturated supernatant samples by HPLC-UV.

-

Data Analysis: Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Conclusion

The solubility of this compound in DMSO is a critical parameter for its effective use in research and drug development. The significant variation in reported values from commercial suppliers necessitates careful in-house determination using standardized protocols. By providing detailed methodologies and a clear understanding of its mechanism of action, this guide aims to equip researchers with the necessary tools to confidently and accurately work with this potent aquaporin inhibitor.

References

Introduction to Z433927330 and AQP7

An In-depth Technical Guide to the AQP7 Binding Affinity of Z433927330

This technical guide provides a comprehensive overview of the binding affinity and inhibitory activity of the small molecule this compound towards Aquaporin-7 (AQP7). It is intended for researchers, scientists, and drug development professionals working on aquaporin modulation.

Aquaporin-7 (AQP7) is a member of the aquaglyceroporin subfamily of aquaporins, which are integral membrane proteins that facilitate the transport of water and small neutral solutes like glycerol across cell membranes.[1][2] AQP7 is implicated in various physiological processes, and its dysregulation has been linked to several diseases, making it a potential therapeutic target.[1][3][4]

This compound is a small molecule identified as a potent and selective inhibitor of AQP7. It demonstrates significant inhibitory effects on the permeability of water and other small solutes through the AQP7 channel. Structural studies have revealed that this compound binds within the glycerol channel of AQP7, physically occluding the pore.

Quantitative Binding and Inhibition Data

The inhibitory potency of this compound has been quantified against several aquaglyceroporin isoforms. The following table summarizes the key inhibition constants (IC50) for this compound.

| Target | Species | Parameter | Value (µM) | Reference |

| AQP7 | Mouse | Water Permeability | ~0.2 | |

| AQP3 | Mouse | Water Permeability | ~0.7 | |

| AQP9 | Mouse | Water Permeability | ~1.1 | |

| AQP3 | Human (in erythrocytes) | Glycerol Permeability | ~0.6 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on AQP7.

AQP Water Permeability Assay (Calcein Fluorescence Quenching)

This assay is used to screen for inhibitors of aquaporin water permeability. The principle relies on the quenching of a fluorescent dye (calcein) trapped inside vesicles upon rapid influx of water and subsequent vesicle swelling and lysis.

Protocol:

-

Cell Culture and Transfection: Chinese hamster ovary (CHO) cells are cultured and transiently transfected with a plasmid encoding the desired mouse aquaporin isoform (e.g., AQP3, AQP7, or AQP9).

-

Calcein Loading: Transfected cells are loaded with calcein-AM, the acetoxymethyl ester form of calcein, which is cell-permeable. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.

-

Vesicle Preparation: Plasma membrane vesicles are prepared from the calcein-loaded cells.

-

Inhibitor Incubation: The vesicles are incubated with various concentrations of the test compound (this compound) or a vehicle control (DMSO).

-

Stopped-Flow Measurement: The vesicles are subjected to a hyperosmotic shock by rapidly mixing them with a hypertonic solution in a stopped-flow apparatus equipped with a fluorescence detector.

-

Data Analysis: The initial rate of fluorescence quenching is measured. A decrease in the rate of quenching in the presence of the inhibitor compared to the control indicates inhibition of water transport. IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Glycerol Permeability Assay (Stopped-Flow Light Scattering)

This method is used to confirm the inhibition of glycerol transport through aquaglyceroporins.

Protocol:

-

Erythrocyte Preparation: Human erythrocytes, which endogenously express AQP3, are isolated and washed.

-

Inhibitor Incubation: The erythrocytes are incubated with the inhibitor (this compound) or a vehicle control.

-

Stopped-Flow Measurement: The erythrocytes are rapidly mixed with a hypertonic solution containing glycerol. The initial influx of glycerol causes the cells to shrink, which is then followed by a regulatory volume increase as glycerol and water enter the cell. This change in cell volume is monitored by measuring the 90° light scattering in a stopped-flow instrument.

-

Data Analysis: The rate of cell volume change is proportional to the glycerol permeability. The inhibitory effect of the compound is quantified by comparing the rates in the presence and absence of the inhibitor.

Visualization of Workflows and Pathways

Experimental Workflow for AQP Inhibitor Screening

The following diagram illustrates the general workflow for identifying and characterizing aquaporin inhibitors like this compound.

Molecular Interaction of this compound with AQP7

This diagram depicts the binding of this compound within the AQP7 channel, highlighting key interactions that lead to inhibition.

References

The Effects of Z433927330 on Aquaglyceroporins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound Z433927330 and its inhibitory effects on aquaglyceroporins, a subfamily of aquaporins responsible for the transport of water, glycerol, and other small solutes. This compound has emerged as a potent and selective inhibitor of Aquaporin-7 (AQP7), with additional activity against Aquaporin-3 (AQP3) and Aquaporin-9 (AQP9).[1][2][3] This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its inhibitory potency, details the experimental protocols used for its characterization, and visualizes its interaction with aquaglyceroporins. This guide is intended for researchers, scientists, and drug development professionals investigating aquaglyceroporin function and their potential as therapeutic targets.

Introduction to Aquaglyceroporins

Aquaporins (AQPs) are a family of transmembrane proteins that facilitate the rapid transport of water and, in some cases, small neutral solutes across biological membranes.[4] The aquaglyceroporin subfamily, which includes AQP3, AQP7, AQP9, and AQP10, is distinguished by its permeability to glycerol in addition to water.[4] These proteins play crucial roles in various physiological processes, including renal water reabsorption, epidermal hydration, and energy metabolism. Dysregulation of aquaglyceroporin function has been implicated in several pathologies, including cancer, metabolic disorders, and skin diseases, making them attractive targets for therapeutic intervention.

This compound: A Potent Aquaglyceroporin Inhibitor

This compound is a small molecule inhibitor identified for its potent and selective action against aquaglyceroporins. It exhibits the highest potency towards mouse Aquaporin-7 (AQP7), with less potent inhibition of mouse AQP3 and AQP9. The compound's ability to modulate the permeability of these channels to water, glycerol, and hydrogen peroxide (H₂O₂) has been demonstrated in various experimental systems.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) against different aquaglyceroporin isoforms.

| Target Isoform (mouse) | Inhibitory Potency (IC₅₀) | Reference |

| AQP7 | ~0.2 µM | |

| AQP3 | ~0.7 µM | |

| AQP9 | ~1.1 µM |

| Target Permeability | Inhibitory Potency (IC₅₀) | Reference |

| Glycerol Permeability | ~0.6 µM |

Mechanism of Action

Recent structural studies have elucidated the molecular basis for the inhibitory action of this compound on aquaglyceroporins. Cryo-electron microscopy (cryo-EM) of human AQP7 in complex with this compound revealed that the inhibitor binds to the endofacial (cytoplasmic) side of the channel. The binding site is located near the aromatic/arginine (ar/R) selectivity filter, a key region for substrate specificity. The inhibitor physically obstructs the pore, thereby preventing the passage of water and glycerol.

Figure 1. Inhibitory mechanism of this compound on AQP7.

Experimental Protocols

The characterization of this compound's effects on aquaglyceroporins has relied on several key experimental techniques.

Calcein Fluorescence Quenching Assay for Water Permeability

This assay measures the rate of water transport across the cell membrane by monitoring changes in the fluorescence of the dye calcein.

-

Principle: Cells are loaded with calcein-AM, a non-fluorescent, membrane-permeable precursor. Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell. When cells are subjected to an osmotic challenge (e.g., hypertonic solution), water efflux causes cell shrinkage, an increase in intracellular calcein concentration, and subsequent fluorescence quenching. The rate of quenching is proportional to the rate of water transport.

-

Protocol:

-

Cell Culture: Adherent cells expressing the aquaglyceroporin of interest are cultured in a 96-well plate.

-

Dye Loading: Cells are incubated with a loading buffer containing calcein-AM (typically 1-5 µM) and probenecid (to prevent dye extrusion) for 60-90 minutes at 37°C.

-

Washing: The loading buffer is removed, and cells are washed with an isotonic buffer.

-

Inhibitor Incubation: Cells are pre-incubated with this compound or a vehicle control for a specified time.

-

Osmotic Challenge and Measurement: The plate is placed in a fluorescence plate reader. An equal volume of a hypertonic solution (e.g., containing sorbitol or mannitol) is rapidly added to each well to induce an osmotic gradient.

-

Data Acquisition: Calcein fluorescence (excitation ~495 nm, emission ~515 nm) is measured kinetically over time. The rate of fluorescence decay is calculated to determine water permeability.

-

Stopped-Flow Light Scattering for Glycerol Permeability

This technique measures the permeability of cell membranes to glycerol by observing changes in cell volume via light scattering.

-

Principle: A suspension of cells is rapidly mixed with a solution containing a hyperosmotic concentration of glycerol. Initially, water flows out of the cells due to the osmotic gradient, causing them to shrink and increasing the light scattering signal. As glycerol enters the cells down its concentration gradient, water follows, causing the cells to swell back to their original volume and the light scattering signal to decrease. The rate of this second phase is proportional to the glycerol permeability.

-

Protocol:

-

Cell Preparation: A suspension of cells (e.g., red blood cells or cells overexpressing a specific aquaglyceroporin) is prepared in an isotonic buffer.

-

Inhibitor Incubation: The cell suspension is incubated with this compound or a vehicle control.

-

Stopped-Flow Measurement: The cell suspension and the hyperosmotic glycerol solution are loaded into separate syringes of a stopped-flow apparatus.

-

Rapid Mixing: The two solutions are rapidly mixed, and the change in light scattering at a 90° angle is recorded over time.

-

Data Analysis: The time course of light scattering is fitted to a double exponential function to determine the rate constants for water efflux and glycerol influx.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is used to determine the high-resolution structure of the aquaglyceroporin in complex with this compound.

-

Principle: A purified sample of the AQP7-Z433927330 complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the complex. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. Many thousands of individual particle images are collected and computationally processed to reconstruct a three-dimensional model of the complex.

-

Protocol:

-

Sample Preparation: Purified AQP7 protein is incubated with an excess of this compound.

-

Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: The frozen grid is loaded into a cryo-electron microscope, and images are collected using a direct electron detector.

-

Image Processing: Individual particle images are picked, aligned, and classified. A 3D reconstruction is then generated.

-

Model Building and Refinement: An atomic model of the AQP7-Z433927330 complex is built into the cryo-EM density map and refined.

-

Figure 2. Experimental workflow for characterizing this compound.

Downstream Cellular Effects and Therapeutic Potential

The inhibition of aquaglyceroporins by this compound has been shown to impact cellular functions, highlighting its therapeutic potential. For instance, treatment of cancer cell lines with this compound has been demonstrated to reduce cell proliferation. This effect is thought to be linked to the role of aquaglyceroporins in transporting glycerol, a key substrate for cellular metabolism, and hydrogen peroxide, a signaling molecule. By blocking these transport functions, this compound can disrupt cancer cell metabolism and signaling pathways that promote growth.

Conclusion

This compound is a valuable research tool for probing the physiological and pathological roles of aquaglyceroporins. Its potency and selectivity for AQP7 make it particularly useful for dissecting the specific functions of this isoform. The detailed understanding of its inhibitory mechanism, supported by structural data, provides a strong foundation for the rational design of next-generation aquaglyceroporin modulators. Further investigation into the downstream effects of this compound in various disease models will be crucial for translating its potential into novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Properties of Z433927330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z433927330 has been identified as a potent and selective inhibitor of Aquaporin-7 (AQP7), a channel protein involved in the transport of water, glycerol, and other small solutes across cell membranes.[1][2] This technical guide provides a comprehensive overview of the known in vitro properties of this compound, including its inhibitory activity against various aquaporin isoforms, its effects on cellular permeability and proliferation, and its influence on key signaling pathways. Detailed experimental protocols for the key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Ethyl 4-(3-(4-(1H-pyrazol-1-yl)benzyl)ureido)benzoate | [3] |

| Molecular Formula | C20H20N4O3 | [3] |

| Molecular Weight | 364.40 g/mol | [3] |

| CAS Number | 1005883-72-6 | |

| Solubility | Soluble in DMSO |

In Vitro Inhibitory Activity

This compound demonstrates potent and selective inhibition of AQP7, with less potent activity against AQP3 and AQP9.

| Target | IC50 (µM) | Species | Reference |

| Aquaporin-7 (AQP7) | ~0.2 | Mouse | |

| Aquaporin-3 (AQP3) | ~0.7 - 0.9 | Mouse | |

| Aquaporin-9 (AQP9) | ~1.1 | Mouse |

Effects on Permeability

In addition to inhibiting water permeability, this compound has been shown to block the transport of other small molecules through aquaglyceroporins.

| Permeability Assay | Effect | IC50 (µM) | Reference |

| Glycerol Permeability | Inhibition | ~0.6 | |

| H2O2 Permeability | Blocked | Not Reported |

In Vitro Effects on Cancer Cells

This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Effect | IC50 (µM) | Reference |

| 4T1 | Murine Breast Cancer | Cytotoxicity | 16.6 | |

| PyMT | Murine Breast Cancer | Cytotoxicity | 25 | |

| AU565 | Human Breast Cancer | Most sensitive of human breast cancer cell lines tested | Not Reported | |

| HepG2 | Human Liver Cancer | Cytotoxicity | 60 | |

| NB4 | Acute Promyelocytic Leukemia | Reduced cell proliferation at 10 µM | Not Applicable |

Experimental Protocols

Aquaporin Inhibition Assay (Calcein Fluorescence Quenching)

This assay measures the AQP-mediated water transport across the plasma membrane of live mammalian cells. The method is based on the principle that the fluorescence of the dye calcein is quenched in a concentration-dependent manner. Cell shrinkage due to water efflux upon hypertonic challenge leads to an increase in intracellular calcein concentration and a corresponding decrease in fluorescence.

Protocol:

-

Cell Preparation:

-

Seed cells (e.g., CHO cells transfected with the aquaporin of interest) in a 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading medium containing calcein-AM (a membrane-permeable form of calcein) and probenecid (to prevent dye leakage).

-

Remove the culture medium from the cells and add the calcein-AM loading medium.

-

Incubate for approximately 90 minutes at 37°C to allow for de-esterification of calcein-AM to the membrane-impermeable calcein.

-

-

Inhibitor Incubation:

-

Wash the cells with an isotonic buffer.

-

Add the isotonic buffer containing various concentrations of this compound or a vehicle control to the respective wells.

-

Incubate for a predetermined period to allow for inhibitor interaction.

-

-

Fluorescence Measurement:

-

Place the 96-well plate in a fluorescence plate reader with an integrated liquid handling system.

-

Measure the baseline fluorescence for a short period (e.g., 5 seconds).

-

Inject a hypertonic solution (e.g., containing mannitol) to induce an osmotic gradient.

-

Continue to measure the fluorescence quenching over time (e.g., for 50 seconds).

-

-

Data Analysis:

-

The rate of fluorescence quenching is proportional to the rate of water efflux.

-

Calculate the initial rate of quenching for each concentration of this compound.

-

Plot the rate of quenching against the inhibitor concentration to determine the IC50 value.

-

Stopped-Flow Light Scattering Assay

This technique measures the permeability of water and small solutes like glycerol across the membranes of proteoliposomes or cell vesicles. The principle is based on measuring the change in light scattering as the vesicles shrink or swell in response to an osmotic gradient.

Protocol:

-

Vesicle Preparation:

-

Prepare proteoliposomes by reconstituting purified aquaporin protein into liposomes, or isolate plasma membrane vesicles from cells expressing the aquaporin of interest.

-

-

Inhibitor Incubation:

-

Incubate the prepared vesicles with various concentrations of this compound or a vehicle control.

-

-

Stopped-Flow Measurement:

-

Rapidly mix the vesicle suspension with a hyperosmotic or isosmotic solution containing the solute of interest (e.g., glycerol) in a stopped-flow apparatus.

-

Measure the change in 90° light scattering over time. An increase in light scattering corresponds to vesicle shrinkage (water or solute efflux), while a decrease corresponds to swelling (water or solute influx).

-

-

Data Analysis:

-

Fit the light scattering kinetics to an exponential function to determine the rate constant of water or solute transport.

-

Plot the rate constant against the inhibitor concentration to calculate the IC50 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways

Inhibition of AQP7 by this compound is suggested to impact several key signaling pathways involved in cell stress, proliferation, and survival, particularly in the context of cancer.

AQP7-Mediated Signaling Overview

The following diagram illustrates the general role of AQP7 in modulating cellular signaling pathways. Inhibition of AQP7 by this compound is expected to disrupt these downstream effects.

Figure 1: Overview of AQP7's role in cellular signaling and the point of intervention for this compound.

Experimental Workflow for In Vitro Analysis

The diagram below outlines a typical experimental workflow for characterizing the in vitro properties of an aquaporin inhibitor like this compound.

Figure 2: A generalized workflow for the in vitro characterization of this compound.

Postulated AQP7-p38-EGFR-mTOR Signaling Cascade

Based on available literature, inhibition of AQP7 can influence the p38 MAPK pathway, which in turn can modulate EGFR and mTOR signaling. The following diagram presents a logical relationship of this signaling cascade.

Figure 3: A proposed signaling cascade affected by AQP7 inhibition with this compound.

References

- 1. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAP kinase mediates stress-induced internalization of EGFR: implications for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z433927330 (CAS 1005883-72-6): An Aquaporin-7 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Z433927330, a potent and selective inhibitor of Aquaporin-7 (AQP7). This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, oncology, and cell biology.

Chemical and Physical Properties

This compound, with the chemical name ethyl 4-(3-(4-(1H-pyrazol-1-yl)benzyl)ureido)benzoate, is a small molecule inhibitor of aquaporin function. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1005883-72-6 |

| Molecular Formula | C₂₀H₂₀N₄O₃ |

| Molecular Weight | 364.40 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C as a powder |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of Aquaporin-7 (AQP7), a channel protein primarily responsible for the transport of water and small neutral solutes like glycerol across cell membranes. It exhibits less potent inhibitory activity against other aquaglyceroporins, namely AQP3 and AQP9.[1][2][3][4] The inhibitory concentrations (IC₅₀) of this compound against various mouse aquaporins are detailed below.

| Target Aquaporin | IC₅₀ (µM) |

| Mouse AQP7 (water permeability) | ~0.2[1] |

| Mouse AQP3 | ~0.7 - 0.9 |

| Mouse AQP9 | ~1.1 |

| Glycerol Permeability | ~0.6 |

The mechanism of action involves the binding of this compound to the cytoplasmic side of the AQP7 channel, thereby physically occluding the pore and preventing the passage of substrates. This inhibition of glycerol transport has significant implications for cellular metabolism, particularly in adipocytes where AQP7 is highly expressed and plays a crucial role in glycerol efflux during lipolysis.

Applications in Research

Metabolic Disease Research

Given the central role of AQP7 in glycerol metabolism and its link to obesity and type 2 diabetes, this compound serves as a valuable tool for studying these conditions. By inhibiting AQP7, researchers can investigate the downstream consequences of impaired glycerol transport on triglyceride accumulation, insulin sensitivity, and overall energy homeostasis.

Cancer Research

Recent studies have implicated AQP7 in the progression of certain cancers, including leukemia and breast cancer. AQP7 is thought to contribute to cancer cell proliferation and survival by modulating cellular metabolism and stress responses. This compound has been shown to reduce the proliferation of cancer cell lines, making it a promising lead compound for the development of novel anti-cancer therapies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Aquaporin Water Permeability using Stopped-Flow Light Scattering

This method assesses the effect of this compound on the water permeability of cells or proteoliposomes expressing a specific aquaporin isoform.

Principle: A suspension of cells or proteoliposomes is rapidly mixed with a hyperosmotic solution, creating an osmotic gradient that drives water out of the vesicles. The resulting cell shrinkage leads to an increase in scattered light intensity, which is monitored over time. The rate of this change is proportional to the water permeability of the membrane.

Protocol:

-

Cell/Proteoliposome Preparation:

-

Culture cells expressing the target aquaporin (e.g., AQP7) to the desired confluency.

-

Alternatively, purify the aquaporin protein and reconstitute it into liposomes to form proteoliposomes.

-

Harvest and resuspend the cells or proteoliposomes in an isotonic buffer (e.g., PBS) to a final concentration suitable for the stopped-flow apparatus.

-

-

Inhibitor Incubation:

-

Incubate a sample of the cell/proteoliposome suspension with the desired concentration of this compound (dissolved in DMSO) for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

A vehicle control (DMSO only) must be run in parallel.

-

-

Stopped-Flow Measurement:

-

Load the cell/proteoliposome suspension (with or without inhibitor) into one syringe of the stopped-flow instrument.

-

Load a hyperosmotic buffer (e.g., PBS supplemented with sucrose or sorbitol) into the second syringe.

-

Initiate the rapid mixing of the two solutions.

-

Record the change in light scattering at a 90° angle over time (typically for a few seconds).

-

-

Data Analysis:

-

Fit the resulting kinetic trace to an exponential function to determine the rate constant (k).

-

Calculate the osmotic water permeability coefficient (Pf) using the initial rate of volume change.

-

Compare the Pf values of the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.

-

Measurement of Glycerol Permeability using Calcein Fluorescence Quenching

This assay is used to determine the effect of this compound on the transport of glycerol across the cell membrane.

Principle: Cells are loaded with the fluorescent dye calcein. When the cells are exposed to a hyperosmotic glycerol solution, water initially leaves the cells, causing them to shrink and increasing the intracellular calcein concentration, which leads to self-quenching and a decrease in fluorescence. Subsequently, as glycerol enters the cells down its concentration gradient, water follows, causing the cells to swell back towards their original volume. This swelling decreases the calcein concentration and reverses the quenching, leading to an increase in fluorescence. The rate of this fluorescence recovery is proportional to the glycerol permeability.

Protocol:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing the target aquaglyceroporin in a 96-well plate and grow to confluency.

-

Wash the cells with an isotonic buffer.

-

Load the cells with calcein-AM (the acetoxymethyl ester of calcein) in the presence of an organic anion transport inhibitor like probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular calcein-AM.

-

-

Inhibitor Treatment:

-

Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Place the 96-well plate in a fluorescence plate reader equipped with an automated injector.

-

Initiate the reading of baseline fluorescence.

-

Inject a hyperosmotic glycerol solution into the wells.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Analyze the fluorescence recovery phase of the kinetic trace to determine the initial rate of glycerol influx.

-

Compare the rates of the inhibitor-treated wells to the control wells to calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., breast cancer or leukemia cell lines) in a 96-well plate at a low density.

-

Allow the cells to attach and resume proliferation overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include a vehicle control (DMSO) and a positive control for cell death.

-

-

Incubation:

-

Incubate the cells for a period of 24 to 72 hours.

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the MTT, XTT, or resazurin reduction assays, or by direct cell counting.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle control.

-

Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ for cell proliferation.

-

Signaling Pathways and Workflows

The inhibition of AQP7 by this compound can impact several downstream signaling pathways, particularly in cancer cells. The following diagrams illustrate a plausible signaling pathway affected by AQP7 inhibition and the general experimental workflows.

Caption: AQP7 inhibition by this compound disrupts glycerol transport, leading to altered metabolism, increased cellular stress, and potential modulation of pro-survival signaling pathways like PI3K/Akt/mTOR, ultimately reducing cancer cell proliferation.

Caption: A typical workflow for the evaluation of this compound, starting from its synthesis, followed by biochemical and cell-based assays to determine its potency and mechanism of action.

Synthesis Outline

A plausible synthetic route for this compound involves the reaction of two key intermediates: ethyl 4-isocyanatobenzoate and (4-(1H-pyrazol-1-yl)phenyl)methanamine . The final step is a ureido bond formation.

Caption: A proposed two-precursor synthetic route to this compound, culminating in a urea bond formation reaction.

This technical guide provides a foundational understanding of this compound for researchers interested in its application. Further investigation into its in vivo efficacy and detailed mechanism of action in various disease models is warranted.

References

- 1. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The Effect of Aquaporin-7 on Breast Cancer Progression and Therapeutic Resistance - University of Notre Dame - Figshare [curate.nd.edu]

The Biological Nexus of AQP7 Inhibition by Z433927330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-7 (AQP7), an aquaglyceroporin, plays a pivotal role in metabolic homeostasis by facilitating the transport of glycerol and water across cell membranes. Its dysregulation is implicated in numerous pathologies, including obesity, type 2 diabetes, and cancer. The small molecule inhibitor, Z433927330, has emerged as a potent and selective tool for probing AQP7 function and as a potential therapeutic lead. This technical guide provides an in-depth analysis of the biological functions of AQP7 and the mechanistic and physiological consequences of its inhibition by this compound. We consolidate quantitative data, detail experimental methodologies, and visualize key pathways to offer a comprehensive resource for researchers in the field.

Introduction to Aquaporin-7 (AQP7)

AQP7 is a member of the aquaporin family of integral membrane proteins, specifically categorized as an aquaglyceroporin due to its permeability to both water and small neutral solutes, most notably glycerol.[1] It is predominantly expressed in adipocytes, where it facilitates the release of glycerol derived from the hydrolysis of triglycerides (lipolysis).[2][3] This glycerol then serves as a crucial substrate for gluconeogenesis in the liver and for triglyceride synthesis.[1][2] Beyond adipose tissue, AQP7 is also found in various other tissues, including the pancreas, kidneys, and sperm, suggesting a broader physiological significance.

The critical role of AQP7 in glycerol metabolism positions it as a key regulator of energy balance. Dysfunctional AQP7 has been linked to increased fat accumulation and the development of obesity and insulin resistance. Furthermore, emerging evidence highlights the involvement of AQP7 in cancer cell proliferation and metastasis, making it an attractive target for therapeutic intervention.

This compound: A Potent and Selective AQP7 Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of AQP7. Its discovery has provided a valuable chemical tool to dissect the multifaceted roles of AQP7 in health and disease.

Mechanism of Action

Structural and functional studies have revealed that this compound directly blocks the glycerol transport function of AQP7. Cryo-electron microscopy has shown that this compound binds within the glycerol channel of human AQP7, near the aromatic/arginine (ar/R) selectivity filter. This physical occlusion prevents the passage of glycerol and other small solutes through the pore. The inhibitor's ethyl-benzoate group is situated in the wider region of the pore close to the conserved NPA (Asn-Pro-Ala) motifs. Molecular dynamics simulations further support this binding mode and indicate that the inhibitor's presence completely blocks water permeation as well.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes the key inhibition constants (IC50) for this compound against mouse (m) and human (h) aquaglyceroporins.

| Target Aquaporin | Species | IC50 (µM) | Substrate | Reference(s) |

| AQP7 | Mouse | ~0.2 | Water/Glycerol | |

| AQP3 | Mouse | ~0.7 | Water/Glycerol | |

| AQP9 | Mouse | ~1.1 | Water/Glycerol | |

| AQP7 | Human | Not explicitly stated, but effective at 10 µM | Glycerol (indirectly via cell proliferation) |

Biological Functions of AQP7 Inhibition by this compound

The inhibition of AQP7 by this compound elicits a range of biological effects, primarily stemming from the blockade of glycerol transport.

Regulation of Adipocyte Glycerol Metabolism

In adipocytes, AQP7 is the primary channel for glycerol efflux following lipolysis. Inhibition of AQP7 by this compound is expected to trap glycerol inside the fat cells. This intracellular glycerol accumulation can then be re-esterified into triglycerides, leading to an increase in adipocyte size and overall fat mass. Studies on AQP7 knockout mice corroborate this phenotype, demonstrating that the absence of AQP7 function leads to obesity and insulin resistance.

Impact on Systemic Glucose Homeostasis

Glycerol released from adipocytes is a major precursor for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. By blocking glycerol release from fat stores, this compound can reduce the availability of this substrate for the liver, potentially lowering blood glucose levels. This positions AQP7 inhibition as a potential therapeutic strategy for managing hyperglycemia in type 2 diabetes. The coordinated regulation of AQP7 in adipose tissue and AQP9 (the primary hepatic glycerol channel) is crucial for maintaining glucose metabolism.

Role in Cancer Biology

Recent studies have implicated AQP7 in the pathobiology of several cancers, including breast cancer and leukemia. AQP7 expression has been correlated with tumor growth and metastasis. The inhibition of AQP7 by this compound has been shown to reduce the proliferation of cancer cell lines. The underlying mechanism is thought to involve the disruption of glycerol-dependent metabolic pathways that are essential for rapidly dividing cancer cells.

Signaling Pathways and Regulatory Mechanisms

The expression and activity of AQP7 are tightly regulated by various signaling pathways, primarily in response to hormonal cues that govern the body's energy status.

Hormonal Regulation of AQP7

Insulin and leptin are key hormones that regulate AQP7 expression and translocation. In human adipocytes, both insulin and leptin have been shown to modulate AQP7 levels, potentially through the PI3K/Akt/mTOR signaling pathway. Catecholamines, acting via β-adrenergic receptors, stimulate lipolysis and promote the translocation of AQP7 from intracellular stores to the plasma membrane to facilitate glycerol release.

Below is a DOT language representation of the hormonal regulation of AQP7 in an adipocyte.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of AQP7 by this compound.

AQP7 Inhibition Assay using Stopped-Flow Light Scattering

This method measures the permeability of cell membranes to glycerol by observing changes in cell volume in response to an osmotic gradient.

Objective: To determine the IC50 of this compound for AQP7-mediated glycerol transport.

Materials:

-

Cells expressing AQP7 (e.g., erythrocytes, transfected cell lines, or sperm).

-

Stopped-flow light scattering apparatus.

-

Isotonic buffer (e.g., PBS).

-

Hypertonic glycerol solution (e.g., PBS with 200 mM glycerol).

-

This compound stock solution in DMSO.

Procedure:

-

Cell Preparation: Harvest and wash cells expressing AQP7. Resuspend in isotonic buffer to a defined density (e.g., 1% hematocrit for erythrocytes).

-

Inhibitor Incubation: Aliquot cell suspensions and incubate with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time at a controlled temperature (e.g., 30 minutes at 20°C).

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow apparatus with the cell suspension (with or without inhibitor).

-

Load the second syringe with the hypertonic glycerol solution.

-

Rapidly mix the two solutions. The resulting osmotic gradient will cause initial cell shrinkage (water efflux) followed by cell swelling as glycerol and water enter the cell.

-

Record the change in light scattering at a 90° angle over time. The swelling phase corresponds to glycerol entry.

-

-

Data Analysis:

-

Fit the swelling phase of the light scattering curve to a single exponential function to obtain the rate constant (k).

-

Calculate the glycerol permeability coefficient (Pgly).

-

Plot the percentage of inhibition of Pgly against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Proteoliposome Reconstitution and Permeability Assay

This in vitro system allows for the study of AQP7 function in a simplified, controlled lipid bilayer environment.

Objective: To measure the effect of this compound on the glycerol and water permeability of purified AQP7.

Materials:

-

Purified AQP7 protein.

-

Lipids (e.g., E. coli polar lipids or a defined mixture of synthetic lipids).

-

Detergent (e.g., n-octyl-β-D-glucopyranoside).

-

Bio-Beads for detergent removal.

-

Stopped-flow light scattering apparatus.

-

Buffer solutions.

Procedure:

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) by sonication or extrusion.

-

Solubilization: Solubilize the liposomes and the purified AQP7 with a detergent.

-

Reconstitution: Mix the solubilized lipids and AQP7. Remove the detergent slowly using Bio-Beads. This will lead to the spontaneous insertion of AQP7 into the lipid bilayer, forming proteoliposomes.

-

Permeability Assay:

-

Use the stopped-flow light scattering method as described in Protocol 5.1, substituting the proteoliposome suspension for the cell suspension.

-

For water permeability, use a hypertonic solution of an impermeable solute (e.g., sucrose).

-

For glycerol permeability, use a hypertonic glycerol solution.

-

Incubate proteoliposomes with this compound prior to the assay to measure inhibition.

-

Cell Proliferation Assay

This assay assesses the impact of AQP7 inhibition on the growth of cancer cells.

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines expressing AQP7.

Materials:

-

Cancer cell line expressing AQP7 (e.g., NB4 leukemia cells).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Cell counting method (e.g., trypan blue exclusion assay or a fluorescence-based viability assay).

Procedure:

-

Cell Seeding: Seed the cancer cells in multi-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere (if applicable), treat them with various concentrations of this compound or DMSO as a control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Cell Viability Measurement: At each time point, determine the number of viable cells in each treatment group using the chosen cell counting method.

-

Data Analysis: Plot cell number against time for each treatment concentration. Calculate the IC50 for the anti-proliferative effect if applicable.

Experimental and Logical Workflows (DOT Language)

The following diagrams illustrate the workflows for the key experimental protocols.

Workflow for Stopped-Flow Permeability Assay

Workflow for Cancer Cell Proliferation Assay

Conclusion

The inhibition of AQP7 by this compound provides a powerful approach to investigate the physiological and pathological roles of this crucial aquaglyceroporin. The blockade of glycerol transport has profound effects on lipid metabolism, glucose homeostasis, and cancer cell proliferation. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical framework for researchers to further explore the therapeutic potential of targeting AQP7. As our understanding of the intricate functions of AQP7 expands, selective inhibitors like this compound will be indispensable tools in the development of novel treatments for metabolic disorders and cancer.

References

Methodological & Application

Application Notes and Protocols for Z433927330 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z433927330 is a potent and selective small-molecule inhibitor of Aquaporin-7 (AQP7), a channel protein that facilitates the transport of water, glycerol, and other small solutes across cell membranes.[1] AQP7 is implicated in various physiological processes, and its dysregulation has been linked to several diseases, including cancer. In oncology research, this compound serves as a valuable tool to investigate the role of AQP7 in tumor growth, metabolism, and therapeutic resistance. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell proliferation, apoptosis, and cell cycle progression.

Mechanism of Action

This compound selectively inhibits AQP7, thereby blocking the transport of glycerol and other small molecules through this channel. The inhibition of AQP7-mediated transport can disrupt cellular metabolism, particularly in cancer cells that may rely on glycerol for energy production and lipid synthesis. This disruption can lead to reduced cell proliferation and the induction of apoptosis. This compound exhibits selectivity for AQP7, with lower inhibitory activity against other aquaglyceroporins such as AQP3 and AQP9.[1]

Data Presentation

Inhibitory Activity of this compound

| Aquaporin Isoform | IC₅₀ (µM) |

| Mouse AQP7 | ~0.2[1] |

| Mouse AQP3 | ~0.7[1] |

| Mouse AQP9 | ~1.1[1] |

| Glycerol Permeability | ~0.6 |

Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NB4 | Acute Promyelocytic Leukemia | Not explicitly defined as IC₅₀, but proliferation is inhibited at 10 µM |

| 4T1 | Murine Breast Cancer | 16.6 |

| PyMT | Murine Breast Cancer | 25 |

| AU565 | Human Breast Cancer | Not specified, but most sensitive among human breast cancer lines tested |

| MCF-7 | Human Breast Cancer | Not specified |

| MDA-MB-231 | Human Breast Cancer | Not specified |

| BT474 | Human Breast Cancer | Not specified |

| HepG2 | Human Liver Cancer | Not specified |

Experimental Protocols

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol is adapted from a study on the effect of this compound on the proliferation of the NB4 acute promyelocytic leukemia cell line.

Materials:

-

NB4 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Trypan Blue solution (0.4%)

-

96-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol:

-

Cell Seeding: Seed NB4 cells in a 96-well plate at a density of 15,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5 µM and 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically 0.1%).

-

Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells. All treatments should be performed in triplicate.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Counting: At desired time points (e.g., 0, 24, 48, 72, and 96 hours), resuspend the cells in each well and take a 10 µL aliquot.

-

Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

-

Data Analysis: Calculate the number of live cells per mL for each treatment group at each time point. Plot the cell proliferation curves (live cell count vs. time).

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for assessing cell proliferation using the Trypan Blue exclusion method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a general protocol for detecting apoptosis by flow cytometry. The specific concentrations of this compound and incubation times should be optimized for your cell line of interest based on proliferation assay results.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment. Allow cells to attach overnight (for adherent cells). Treat cells with various concentrations of this compound (e.g., based on IC₅₀ values) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells by centrifugation.

-

Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium.

-

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Experimental Workflow for Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This is a general protocol for analyzing cell cycle distribution using propidium iodide. The specific concentrations of this compound and incubation times should be optimized for your cell line.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to attach (for adherent cells), treat with different concentrations of this compound and a vehicle control for a desired period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

-

Washing: Wash the cells once with PBS.

-